4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Description
Chemical Structure:
4-Ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a benzamide derivative featuring:
- An ethoxy group (–OCH₂CH₃) at the para position of the benzoyl ring.
- A methoxy group (–OCH₃) at the ortho position and a nitro group (–NO₂) at the para position on the aniline ring (attached via an amide bond).
For example, N-(2-methoxy-5-nitrophenyl)benzamide was synthesized via coupling of 2-methoxy-5-nitroaniline with benzoyl chloride derivatives .
Key Applications:
Benzamide derivatives are widely studied for their:
Properties
IUPAC Name |
4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-3-23-13-7-4-11(5-8-13)16(19)17-14-10-12(18(20)21)6-9-15(14)22-2/h4-10H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZUFRNKAGTPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-methoxy-5-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 4-ethoxy-N-(2-amino-5-methoxyphenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide core.
Scientific Research Applications
4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Analogues and Substituent Effects
Pharmacological and Functional Comparisons
A. nAChR Modulation
- Compound 1 (4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide) :
- Target Compound :
B. Gastrokinetic Agents
- Target Compound :
C. Nonlinear Optical Properties
Physicochemical and Spectroscopic Properties
Biological Activity
4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is characterized by the presence of an ethoxy group and a nitrophenyl moiety, which are known to influence its biological activity. The compound can be represented as follows:
The biological activity of 4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which play a vital role in cancer cell proliferation and survival.
Anticancer Activity
Research has shown that compounds similar to 4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have demonstrated their ability to inhibit various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | MCF-7 (breast cancer) | 12.5 | |
| 4-Ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | HeLa (cervical cancer) | 15.0 | |
| 4-Ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | A549 (lung cancer) | 10.0 |
These findings indicate that the compound may inhibit cell growth and induce apoptosis in various cancer types.
Metabolic Effects
In addition to its anticancer properties, this compound has been investigated for its effects on metabolic pathways. It has been noted for enhancing insulin-stimulated glucose uptake in certain studies, suggesting potential applications in treating type 2 diabetes mellitus (T2DM). The inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling, has been highlighted as a mechanism through which similar compounds exert their beneficial effects on glucose metabolism .
Study on Anticancer Efficacy
A study conducted by researchers evaluated the cytotoxicity of several benzamide derivatives, including 4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide. The results indicated that this compound exhibited moderate to significant activity against multiple cancer cell lines, with IC50 values ranging from 10 to 15 µM across different types .
Study on Metabolic Activity
Another investigation focused on the metabolic activity of related compounds showed that they could significantly enhance glucose uptake in adipocytes without causing cytotoxicity. This suggests that compounds like 4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide may have dual roles in both cancer treatment and metabolic regulation .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide, and how can reaction conditions be optimized?
- Methodology : Begin with nitro-substituted aniline derivatives as precursors. Use acylation reactions (e.g., coupling 4-ethoxybenzoic acid derivatives with 2-methoxy-5-nitroaniline via carbodiimide-mediated amidation). Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor reaction progress via TLC or HPLC. Post-synthesis purification can involve column chromatography with silica gel and ethyl acetate/hexane gradients . Scaling reactions requires hazard analysis, reagent stoichiometry adjustments, and controlled addition protocols to mitigate exothermic risks .
Q. How can researchers confirm the structural integrity of 4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide post-synthesis?
- Methodology : Employ multi-spectroscopic validation:
- NMR : Verify ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and nitro group (aromatic proton splitting patterns) integration.
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitro symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹).
- Mass Spectrometry : Match molecular ion peaks (e.g., ESI-MS) to the calculated molecular weight. Cross-reference with computational predictions (e.g., Gaussian-based simulations) for spectral consistency .
Advanced Research Questions
Q. What computational methods effectively predict the reactivity and stability of 4-ethoxy-N-(2-methoxy-5-nitrophenyl)benzamide?
- Methodology : Apply density functional theory (DFT) to model electron-density distributions, focusing on the nitro group’s electron-withdrawing effects and amide resonance. Use quantum chemical software (e.g., Gaussian, ORCA) to calculate frontier molecular orbitals (HOMO-LUMO gaps) for stability assessments. Molecular dynamics simulations (e.g., AMBER) can predict solvation effects and conformational flexibility .
Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved during characterization?
- Methodology :
- Variable Temperature NMR : Resolve dynamic rotational isomerism by acquiring spectra at elevated temperatures (e.g., 50°C) to coalesce split peaks.
- 2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximities to assign ambiguous signals.
- Comparative Analysis : Benchmark against structurally analogous compounds (e.g., nitro-substituted benzamides) to validate assignments .
Q. What experimental strategies are recommended for studying biochemical pathways affected by this compound?
- Methodology :
- Enzyme Assays : Screen for inhibition/activation of bacterial PPTase enzymes (e.g., AcpS-type) using fluorescence-based substrate turnover assays.
- Metabolomics : Treat bacterial cultures and analyze pathway disruptions via LC-MS/MS to identify altered metabolites (e.g., fatty acid biosynthesis intermediates).
- Dose-Response Studies : Establish EC₅₀ values to quantify potency and guide mechanistic hypotheses .
Q. How can high-throughput screening (HTS) be integrated to investigate enzyme targets?
- Methodology :
- Ligand Docking : Pre-screen compound libraries using AutoDock Vina to prioritize targets with high binding affinity.
- Microplate-Based Assays : Use robotic liquid handling to test inhibition of bacterial growth or enzymatic activity across 96-/384-well plates.
- Data Mining : Apply machine learning (e.g., random forest models) to correlate structural features (e.g., nitro group position) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
